N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a thiophene-2-carboxamide group and a tetrahydrofuran-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3,6-dichloropyridazine, undergoes nucleophilic substitution with a thiophene-2-carboxamide derivative.
Introduction of the Tetrahydrofuran Moiety: The intermediate product is then reacted with a tetrahydrofuran-2-ylmethylamine under conditions that promote the formation of the desired amide linkage.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The pyridazine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties. Its structural features allow for the modulation of biological activity, making it a versatile candidate in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials could lead to advancements in fields such as electronics or photonics.
Mechanism of Action
The mechanism of action of N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide
- N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide stands out due to its unique combination of a pyridazine ring with a thiophene-2-carboxamide group and a tetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h2,4-6,8,11H,1,3,7,9-10H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPWFXCYCORIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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